N,N-Dimethyl-1-naphthylamine
Overview
Description
N,N-Dimethyl-1-naphthylamine is an aromatic amine formally derived from 1-naphthylamine by replacing the hydrogen atoms on the amino group with methyl groups . This compound is known for its use in the nitrate reductase test, where it forms a red azo dye precipitate by reacting with a nitrite-sulfanilic acid complex .
Mechanism of Action
Target of Action
N,N-Dimethyl-1-naphthylamine is an aromatic amine . It is primarily used in laboratory settings for the synthesis of substances . The compound doesn’t have a specific biological target but is known to interact with nitrate in the nitrate reductase test .
Mode of Action
This compound is used in the nitrate reductase test, where it reacts with a nitrite-sulfanilic acid complex to form a precipitate of a red azo dye . This reaction is a result of the compound’s interaction with its targets.
Biochemical Pathways
The primary biochemical pathway involving this compound is the nitrate reduction process. In this process, the reduction of nitrate results in the formation of nitrite, which then reacts with sulfanilic acid and this compound to form a red diazo dye .
Result of Action
The primary result of this compound’s action is the formation of a red azo dye when it is used in the nitrate reductase test . This is a result of the compound’s interaction with nitrite and sulfanilic acid.
Action Environment
It is toxic to aquatic life with long-lasting effects . Therefore, environmental factors such as the presence of water bodies could influence the compound’s action, efficacy, and stability. It’s also important to note that the compound is harmful if swallowed and causes skin and eye irritation .
Biochemical Analysis
Biochemical Properties
N,N-Dimethyl-1-naphthylamine is used to study nitrate reduction by organisms . Reduction of nitrate results in the formation of nitrite, which reacts with sulfanilic acid and this compound to form a red diazo dye .
Cellular Effects
The cellular effects of this compound are primarily observed in its role in nitrate reduction . The formation of the red diazo dye indicates the presence of nitrite, a product of nitrate reduction .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with nitrite and sulfanilic acid . This reaction forms a red diazo dye, indicating the presence of nitrite .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-1-naphthylamine can be synthesized through the methylation of 1-naphthylamine. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves the reaction of 1-naphthylamine with formaldehyde and formic acid under high temperature and pressure conditions. This method is advantageous due to its high yield and relatively simple operation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to 1-naphthylamine under specific conditions.
Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 1-Naphthylamine.
Substitution: Various substituted naphthylamines depending on the electrophile used.
Scientific Research Applications
N,N-Dimethyl-1-naphthylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the nitrate reductase test to detect nitrites.
Biology: Employed in studies involving nitrate reduction by organisms.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other biologically active compounds.
Industry: Utilized in the production of dyes and pigments due to its ability to form azo compounds.
Comparison with Similar Compounds
1-Naphthylamine: The parent compound from which N,N-Dimethyl-1-naphthylamine is derived.
1-Naphthol: Another derivative of naphthalene with a hydroxyl group.
Naphthalene: The simplest aromatic hydrocarbon in this series.
Aniline: A simpler aromatic amine with a single benzene ring.
Uniqueness: this compound is unique due to its dual methyl groups on the amino nitrogen, which significantly alters its chemical reactivity and physical properties compared to its parent compound, 1-naphthylamine . This modification enhances its utility in specific analytical applications, such as the nitrate reductase test .
Properties
IUPAC Name |
N,N-dimethylnaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUXDFHPVZQOGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058941 | |
Record name | 1-Naphthalenamine, N,N-dimethyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9058941 | |
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Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an aromatic odor; [Merck Index] Brown liquid; [Sigma-Aldrich MSDS] | |
Record name | N,N-Dimethyl-1-naphthylamine | |
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Vapor Pressure |
0.0027 [mmHg] | |
Record name | N,N-Dimethyl-1-naphthylamine | |
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CAS No. |
86-56-6, 28109-57-1 | |
Record name | N,N-Dimethyl-1-naphthylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-56-6 | |
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Record name | N,N-Dimethyl-1-naphthylamine | |
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Record name | Naphthalenamine, N,N-dimethyl- | |
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Record name | 1-Dimethylaminonaphthalene | |
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Record name | 1-Naphthalenamine, N,N-dimethyl- | |
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Record name | 1-Naphthalenamine, N,N-dimethyl- | |
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Record name | Dimethyl(1-naphthyl)amine | |
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Record name | N,N-DIMETHYL-1-NAPHTHYLAMINE | |
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